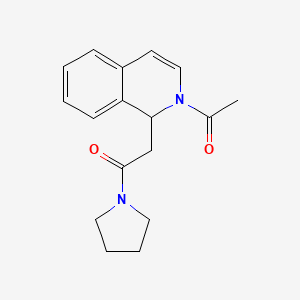
2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone, also known as A-401 or A-401B, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the isoquinoline family, which is known for its diverse biological activities. In
Mechanism of Action
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have antioxidant activity and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its potential as a fluorescent probe for the detection of zinc ions. Additionally, this compound has been shown to have antiproliferative activity against several cancer cell lines, making it a potential candidate for further study in cancer research. However, the limitations of this compound include its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone. One potential direction is the further investigation of its antiproliferative activity against cancer cells. Additionally, this compound may be studied further as a fluorescent probe for the detection of zinc ions in biological samples. Further research may also be conducted to elucidate the mechanism of action of this compound and to identify any potential side effects or toxicities.
Synthesis Methods
The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone has been described in the literature. One method involves the reaction of 2-(1H-isoquinolin-1-yl)acetohydrazide with 1-(2-bromoethyl)pyrrolidine in the presence of a base. The resulting product is then treated with acetic anhydride to yield the final compound.
Scientific Research Applications
2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone has been studied for its potential applications in scientific research. This compound has been shown to have antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological samples.
properties
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13(20)19-11-8-14-6-2-3-7-15(14)16(19)12-17(21)18-9-4-5-10-18/h2-3,6-8,11,16H,4-5,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGSKFYIZCQBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

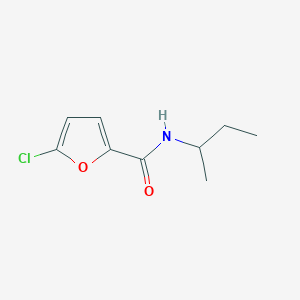
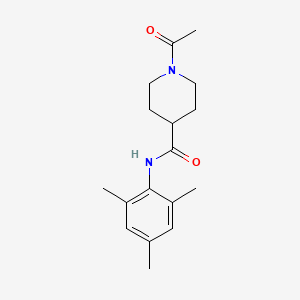

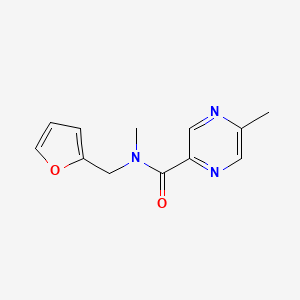
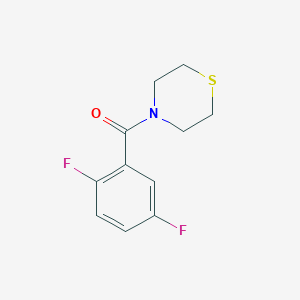
![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
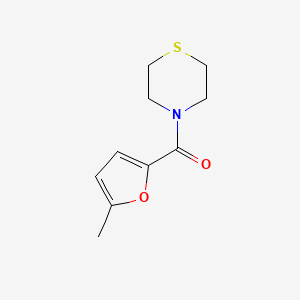
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)


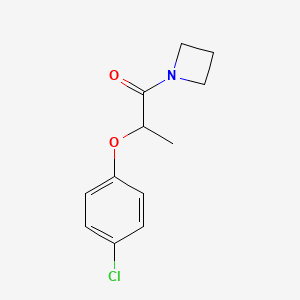
![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
